Cyclointegrin

Description

Cyclic arginine-glycine-aspartate (RGD) peptides are a class of integrin inhibitors designed to target αVβ3 and related integrins, which are overexpressed in tumor cells and angiogenic endothelial cells. These peptides inhibit integrin-mediated adhesion, migration, and signaling, making them promising candidates for cancer therapy and imaging. Key compounds in this class include cyclo(RGDfV), cyclo(RGDf-N(Me)V-) (Cilengitide), cyclo(RGDyK), and cyclo(RGDfK), each differing in structural modifications that influence binding affinity, selectivity, and therapeutic efficacy .

Properties

CAS No. |

60791-48-2 |

|---|---|

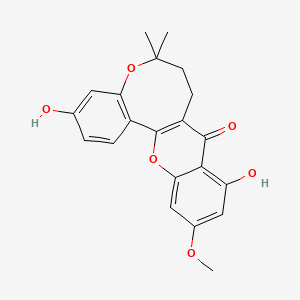

Molecular Formula |

C21H20O6 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

5,15-dihydroxy-17-methoxy-9,9-dimethyl-8,20-dioxatetracyclo[10.8.0.02,7.014,19]icosa-1(12),2(7),3,5,14,16,18-heptaen-13-one |

InChI |

InChI=1S/C21H20O6/c1-21(2)7-6-14-19(24)18-15(23)9-12(25-3)10-17(18)26-20(14)13-5-4-11(22)8-16(13)27-21/h4-5,8-10,22-23H,6-7H2,1-3H3 |

InChI Key |

LRBWGBCDUCRXLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)OC)C |

melting_point |

260 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

The preparation of Cyclointegrin can be achieved through various synthetic routes. One common method involves the mechanochemical activation by grinding, which is a solvent-free, green chemistry approach. This method is highly efficient, versatile, and eco-friendly

Chemical Reactions Analysis

Cyclointegrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinones, while reduction could produce hydroxy derivatives .

Scientific Research Applications

Cyclointegrin has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology and medicine, this compound is explored for its potential therapeutic effects, particularly in targeting integrin pathways, which are crucial for cell adhesion and signaling . Additionally, this compound’s ability to form inclusion complexes makes it valuable in drug delivery systems, enhancing the solubility and bioavailability of various drugs .

Mechanism of Action

The mechanism of action of Cyclointegrin involves its interaction with integrin receptors. Integrins are transmembrane receptors that mediate cell adhesion and signal transduction. This compound binds to these receptors, modulating various signaling pathways such as Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog pathways. These interactions play a significant role in processes like tumor progression, angiogenesis, and cell motility .

Comparison with Similar Compounds

Comparative Analysis of Cyclic RGD Peptides

Structural Modifications and Binding Affinity

Structural variations, such as N-methylation, D-amino acid substitutions, and side-chain functionalization, significantly impact integrin binding. For example:

- Cyclo(RGDfV) : The parent compound with moderate αVβ3 affinity (IC50 ~10–50 nM) .

- Cyclo(RGDf-N(Me)V-) (Cilengitide): N-methylation of valine enhances αVβ3 binding (IC50 ~0.1–1 nM) and selectivity over αIIbβ3 integrin, making it one of the most potent antagonists .

- Cyclo(RGDyK) and Cyclo(RGDfK) : Tyrosine or lysine substitutions improve solubility and enable conjugation with imaging probes or chemotherapeutics. Their αVβ3 affinities are comparable to Cilengitide (IC50 ~1–10 nM) .

Table 1: Binding Affinity and Selectivity of Key Cyclic RGD Peptides

Mechanisms of Action and Functional Outcomes

- Cilengitide : Inhibits αVβ3/αVβ5 integrins, blocking angiogenesis and tumor growth. Despite high affinity, it failed in glioblastoma Phase III trials due to insufficient efficacy .

- Cyclo(RGDyK): Used in radiolabeled forms (e.g., ⁹⁹ᵐTc-HYNIC-E-[c(RGDfK)]₂) for tumor imaging, demonstrating 6–7.5% ID/g uptake in ovarian carcinoma models .

- Cyclo[DKP-RGD]1 : A peptidomimetic that disrupts Akt phosphorylation and endothelial cell migration, showing anti-angiogenic effects at 1 nM .

Limitations and Challenges

- Low oral bioavailability: Most cyclic RGD peptides require intravenous administration.

- Off-target effects : High liver and spleen uptake observed in radiolabeled peptides like ⁹⁹ᵐTc-HYNIC-E-[c(RGDfK)]₂ .

- Resistance mechanisms : Tumor heterogeneity and integrin redundancy limit efficacy in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.